N,N-dibutylpyridin-2-amine
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Overview
Description
N,N-dibutylpyridin-2-amine: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two butyl groups attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutylpyridin-2-amine typically involves the alkylation of pyridin-2-amine with butyl halides. One common method is the reaction of pyridin-2-amine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or toluene under reflux conditions. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: N,N-dibutylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Dibutylamine derivatives.
Substitution: Various substituted pyridin-2-amines depending on the substituent used.
Scientific Research Applications
Chemistry: N,N-dibutylpyridin-2-amine is used as a ligand in coordination chemistry. It can form complexes with transition metals, which are studied for their catalytic properties in various organic transformations.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dibutylpyridin-2-amine depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers through its nitrogen atom. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
- N,N-dimethylpyridin-2-amine
- N,N-diethylpyridin-2-amine
- N,N-dipropylpyridin-2-amine
Comparison: N,N-dibutylpyridin-2-amine is unique due to the presence of longer butyl chains compared to its dimethyl, diethyl, and dipropyl counterparts. This structural difference can influence its physical properties, such as solubility and boiling point, as well as its reactivity and binding affinity in coordination complexes.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions and form complexes with transition metals, making it valuable in research and development across multiple fields.
Properties
CAS No. |
50616-08-5 |
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Molecular Formula |
C13H22N2 |
Molecular Weight |
206.33 g/mol |
IUPAC Name |
N,N-dibutylpyridin-2-amine |
InChI |
InChI=1S/C13H22N2/c1-3-5-11-15(12-6-4-2)13-9-7-8-10-14-13/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
UYXAKLRISOVNIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=CC=N1 |
Origin of Product |
United States |
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